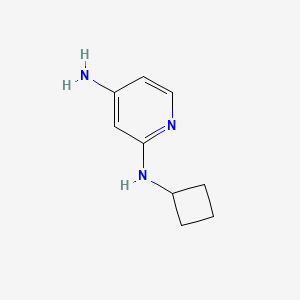

N2-cyclobutylpyridine-2,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-cyclobutylpyridine-2,4-diamine is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyridine, featuring a cyclobutyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclobutylpyridine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyridine with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N2-cyclobutylpyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.

Substitution: Halogenating agents, alkylating agents; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide, often under reflux conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with altered electronic properties.

Substitution: Formation of substituted pyridine derivatives with diverse functional groups.

科学研究应用

Medicinal Chemistry

N2-Cyclobutylpyridine-2,4-diamine has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has shown promise as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurological disorders such as schizophrenia.

Key Findings :

- IC50 Value : Approximately 4.5 nM for PDE10A inhibition.

- Pharmacokinetics : Moderate in vivo clearance rate of 0.53 L/h/kg in animal models.

The compound exhibits significant biological activity that may be harnessed for therapeutic purposes:

- Cognitive Enhancement : In rodent models, this compound improved cognitive functions linked to dopaminergic signaling.

- Safety Profile : Acute toxicity studies indicated an LD50 of 102 mg/kg, suggesting a need for careful dosing in potential clinical applications.

Case Study 1: PDE10A Inhibition and Behavioral Impact

In this study, researchers assessed the cognitive effects of this compound in rodents. The results indicated that the compound significantly enhanced cognitive functions related to dopamine activity, achieving over 68% receptor occupancy in vivo.

Case Study 2: Safety Assessment

An evaluation of the compound's toxicity revealed that doses exceeding 100 mg/kg led to increased respiratory rates and lethargy in animal models. This highlights the importance of understanding the safety profile when considering therapeutic use.

| Activity Type | Measurement | Result | Reference |

|---|---|---|---|

| PDE10A Inhibition | IC50 | 4.5 nM | |

| In Vivo Clearance | Clearance Rate | 0.53 L/h/kg | |

| Acute Toxicity | LD50 | 102 mg/kg (95% CI) |

Similar Compounds

| Compound Name | Key Features |

|---|---|

| N2-Cyclobutylpyridine-2,5-diamine | Similar structure with different substitution patterns |

| 2,5-Diaminopyridine | Lacks cyclobutyl group |

| Cyclobutylamine | Lacks pyridine ring |

The unique combination of the cyclobutyl group and pyridine ring in this compound distinguishes it from similar compounds, enhancing its potential applications in research and therapy.

作用机制

The mechanism of action of N2-cyclobutylpyridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

N2-cyclobutylpyridine-2,5-diamine: Similar structure but with the amino group at the fifth position instead of the fourth.

2,4-diaminopyrimidine: Lacks the cyclobutyl group but has similar amino substitution on the pyridine ring.

N2,N4-diphenylpyrimidine-2,4-diamine: Contains phenyl groups instead of a cyclobutyl group, offering different steric and electronic properties.

Uniqueness

N2-cyclobutylpyridine-2,4-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.

生物活性

N2-Cyclobutylpyridine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13N3 and is classified under the category of pyridine derivatives. Its structure features a cyclobutyl group attached to a pyridine ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been investigated for its role as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression in tumor microenvironments. Inhibiting IDO can restore immune function against tumors and enhance anti-tumor immunity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various human kinases. For example, studies have shown that compounds derived from similar scaffolds can achieve low nanomolar IC50 values against specific targets such as PDE10A . The compound's selectivity and potency are crucial for minimizing off-target effects while maximizing therapeutic efficacy.

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been evaluated using human cell lines. It is essential to assess the selectivity index (SI), which compares the cytotoxic effects on cancer cells versus normal cells. A high SI indicates a favorable therapeutic window. For instance, related compounds have shown promising results with selectivity ratios that suggest low toxicity to normal cells while effectively targeting cancer cells .

Case Studies

Case Study 1: Anticancer Activity

In a recent study focusing on IDO inhibitors, this compound was tested in mouse models for its ability to enhance anti-tumor responses. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to controls. The mechanism was linked to increased levels of tryptophan and enhanced T-cell activity within the tumor microenvironment .

Case Study 2: Antimicrobial Potential

Another investigation explored the antimicrobial properties of this compound against various pathogens. The compound exhibited moderate activity against certain strains of bacteria and fungi, suggesting potential applications in treating infections where conventional antibiotics may fail .

属性

IUPAC Name |

2-N-cyclobutylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCUECKKZHHUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。